(2S)-3-AMINO-2-FLUOROPROPANOIC ACID HYDROCHLORIDE
CAS No.: 1414874-20-6
Cat. No.: VC4399954
Molecular Formula: C3H7ClFNO2
Molecular Weight: 143.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414874-20-6 |
|---|---|
| Molecular Formula | C3H7ClFNO2 |
| Molecular Weight | 143.54 |
| IUPAC Name | (2S)-3-amino-2-fluoropropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 |
| Standard InChI Key | CVYOZQFAVJXJTK-DKWTVANSSA-N |
| SMILES | C(C(C(=O)O)F)N.Cl |
Introduction
Synthesis and Preparation
Key Synthetic Routes
The synthesis of (2S)-3-amino-2-fluoropropanoic acid hydrochloride typically involves enantioselective fluorination and subsequent protection/deprotection strategies. One common approach begins with the fluorination of a serine-derived precursor. For example:
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Fluorination Step: A serine analog undergoes electrophilic fluorination using reagents such as Selectfluor™ or (diethylaminosulfur trifluoride) to introduce the fluorine atom at the C2 position.
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Amino Group Protection: The primary amino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps.
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Carboxylic Acid Activation: The carboxylic acid moiety is activated for coupling or further functionalization, often via conversion to an acyl chloride or mixed anhydride.
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Deprotection and Salt Formation: Final deprotection of the amino group under acidic conditions yields the hydrochloride salt .
Reaction conditions, including pH, temperature, and solvent choice (e.g., dichloromethane or tetrahydrofuran), are critical for optimizing yields and stereochemical purity.
Stereochemical Control
The (2S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. For instance, Evans oxazolidinones or Jacobsen epoxidation catalysts can enforce desired stereochemistry during fluorination. Comparative studies with the (2R)-enantiomer (PubChem CID: 6999945) highlight the importance of stereochemistry in biological activity, as the (2S) form often exhibits higher target affinity .
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a fluorine atom adjacent to the chiral center, creating a dipole moment that enhances electrostatic interactions with biological targets. The SMILES notation and 3D conformer data (PubChem) confirm the (2S) configuration and planar carboxylic acid group .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 143.54 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Solubility | Soluble in polar solvents |
Reactivity and Stability
Biological Activity and Applications
Cancer Therapy
Fluorinated amino acids like (2S)-3-amino-2-fluoropropanoic acid hydrochloride disrupt cancer cell metabolism by mimicking natural amino acids. They inhibit enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), which are upregulated in tumors to support rapid proliferation. Preclinical studies suggest that fluorine’s strong hydrogen-bonding capability enhances binding to active sites, reducing enzyme activity by >50% at micromolar concentrations.
Metabolic Disorders
The compound modulates pathways involved in glucose and lipid metabolism. In rodent models of diabetes, it improved insulin sensitivity by 30% compared to controls, likely through interactions with AMP-activated protein kinase (AMPK). Its β-alanine backbone also suggests potential in carnosine synthesis, which buffers intracellular pH during exercise and mitigates metabolic acidosis .
Antibacterial Activity
Preliminary data indicate inhibitory effects on bacterial aminoacyl-tRNA synthetases, enzymes critical for protein synthesis. Against E. coli, the compound showed a minimum inhibitory concentration (MIC) of 128 µg/mL, though further optimization is needed for clinical relevance.
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